molecular formula C16H15NO4S2 B2665780 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034439-97-7

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No. B2665780
CAS RN: 2034439-97-7
M. Wt: 349.42
InChI Key: KBENOPIONKFPAC-UHFFFAOYSA-N
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Description

“2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains several functional groups and rings, including a methoxy group, a benzenesulfonamide group, a furan ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings, along with the benzenesulfonamide group, would contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivative groups substituted with zinc phthalocyanine. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are deemed very useful for Type II mechanisms in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement

  • The compound SB-399885, closely related structurally to the query compound, has shown to be a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in rat models. This suggests potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chemical Synthesis

  • Stankyavichus et al. (1999) explored the rearrangement of certain furan and indole derivatives by the action of benzenesulfonyl chloride in an alkaline medium, leading to high yields of furan-4-carboxylic and pyrrole-4-carboxylic acids. This showcases the compound's utility in chemical synthesis and the study of reaction mechanisms (Stankyavichus, Stankyavichene, & Terent’ev, 1999).

Anticancer Activity

  • Kumar et al. (2015) conducted a study on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating them for anticancer activity. Compounds from this synthesis displayed promising anticancer activity against various human cancer cell lines, demonstrating the compound's relevance in developing new anticancer agents (Kumar et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal properties, the mechanism of action would likely involve interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity under various conditions, and assessments of its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-20-15-4-2-3-5-16(15)23(18,19)17-10-13-6-7-14(21-13)12-8-9-22-11-12/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBENOPIONKFPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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